7-Fluoro-2'-deoxytubercidin 7-Fluoro-2'-deoxytubercidin
Brand Name: Vulcanchem
CAS No.:
VCID: VC18643496
InChI: InChI=1S/C11H13FN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m0/s1
SMILES:
Molecular Formula: C11H13FN4O3
Molecular Weight: 268.24 g/mol

7-Fluoro-2'-deoxytubercidin

CAS No.:

Cat. No.: VC18643496

Molecular Formula: C11H13FN4O3

Molecular Weight: 268.24 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-2'-deoxytubercidin -

Specification

Molecular Formula C11H13FN4O3
Molecular Weight 268.24 g/mol
IUPAC Name (2R,3S,5R)-5-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
Standard InChI InChI=1S/C11H13FN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m0/s1
Standard InChI Key JAUILBSAMNYPFI-XLPZGREQSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)F)CO)O
Canonical SMILES C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)F)CO)O

Introduction

Structural Characteristics and Synthetic Pathways

Chemical Architecture

7-Fluoro-2'-deoxytubercidin is a derivative of tubercidin, a naturally occurring 7-deazapurine nucleoside. The compound features two critical modifications:

  • 7-Fluoro substitution: Replacement of the hydrogen at the 7-position of the purine ring with fluorine, enhancing metabolic stability and altering electronic properties .

  • 2'-Deoxyribose: Removal of the hydroxyl group at the 2'-position of the ribose sugar, a modification known to reduce susceptibility to enzymatic degradation .

These structural changes position 7-fluoro-2'-deoxytubercidin within a class of nucleoside analogs designed to mimic natural nucleotides while evading viral proofreading mechanisms.

Antiviral Activity and Mechanistic Insights

CompoundTarget VirusEC₅₀ (μM)Selectivity Index (SI)Reference
3'-Deoxy-3'-fluoroadenosineZika Virus (ZIKV)1.1–4.7>5.3–22.7
DFMAZika Virus (ZIKV)N/A>15.6
7-Deazapurine analogsHCVModestLow

7-Fluoro-2'-deoxytubercidin likely shares this broad-spectrum potential, given its structural similarity to compounds active against flaviviruses and other RNA viruses .

Mechanism of Action

The antiviral effects of fluorinated nucleosides are attributed to:

  • Polymerase inhibition: Incorporation into viral RNA/DNA chains causes premature termination .

  • Metabolic interference: Triphosphate forms compete with natural nucleotides for enzymatic binding sites .

  • Enhanced stability: Fluorine substitution reduces susceptibility to phosphorylase enzymes, prolonging intracellular half-life .

In vitro studies of 3'-deoxy-3'-fluoroadenosine demonstrated dose-dependent suppression of tick-borne encephalitis virus (TBEV) and West Nile virus (WNV) replication, with EC₅₀ values ≤4.7 μM . These findings suggest that 7-fluoro-2'-deoxytubercidin may exhibit comparable mechanisms.

Pharmacological and Toxicological Profiles

Cytotoxicity and Selectivity

Fluorinated nucleosides generally display favorable safety profiles:

  • 3'-Deoxy-3'-fluoroadenosine: No measurable cytotoxicity at ≤25 μM, though cytostatic effects emerged at >12.5 μM .

  • DFMA: Well-tolerated in murine models with no observed neurotoxicity at therapeutic doses .

These data imply that 7-fluoro-2'-deoxytubercidin may have a high therapeutic index, particularly if the 2'-deoxy modification reduces off-target effects.

Pharmacokinetic Considerations

Key pharmacokinetic parameters for related compounds include:

  • Blood-brain barrier penetration: Demonstrated by DFMA's efficacy in reducing ZIKV-induced neuroinflammation .

  • Metabolic stability: Fluorine substitution at the 7-position enhances resistance to adenosine deaminase-mediated deactivation .

Future Directions and Research Challenges

Optimization Strategies

  • Prodrug development: Phosphoramidate prodrugs could improve oral bioavailability, though previous attempts with 7-deazapurine analogs showed limited success .

  • Stereochemical control: X-ray crystallography (as used for oxetane derivative 17 ) will be critical for ensuring proper configuration at chiral centers.

Unresolved Questions

  • Resistance profiles: The S282T mutation in HCV polymerase confers resistance to 2'-C-methyl nucleosides —a potential concern for 7-fluoro-2'-deoxytubercidin.

  • Tissue-specific delivery: Targeted formulations may be needed to mitigate cytostatic effects observed at higher concentrations .

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